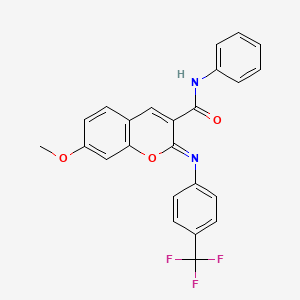

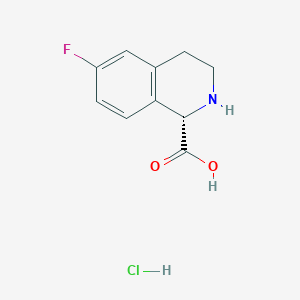

(Z)-7-methoxy-N-phenyl-2-((4-(trifluoromethyl)phenyl)imino)-2H-chromene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

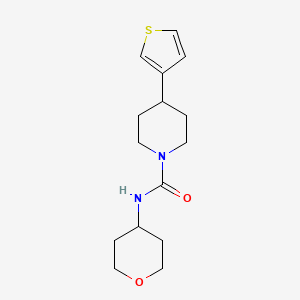

This compound is a chromene derivative with a trifluoromethyl group and an imine functional group. Chromenes are a class of organic compounds with a fused benzene and dihydropyran ring. The trifluoromethyl group is a common functional group in medicinal chemistry due to its ability to modulate the chemical properties of a molecule . The imine group could potentially be involved in various chemical reactions .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the chromene ring, possibly through a Perkin or Knoevenagel condensation, followed by the introduction of the trifluoromethyl group and the formation of the imine .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the chromene ring system, the trifluoromethyl group, and the imine functional group . The exact geometry would depend on the specific configuration of the molecule .Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions. The imine group could be hydrolyzed to give an amine and a carbonyl compound. The trifluoromethyl group is generally quite stable but can be involved in certain reactions under specific conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, potentially affecting its solubility and permeability .Scientific Research Applications

Crystallographic Studies :

- Reis et al. (2013) investigated the crystal structure of a related compound, 4-Oxo-N-phenyl-4H-chromene-2-carboxamide, and its derivatives. These structures have an anti-rotamer conformation about the C-N bond, with variations in the amide O atom's relation to the O atom of the pyran ring. This study provides insight into the molecular conformation of such compounds (Reis et al., 2013).

Antimicrobial Activity :

- Yamgar et al. (2014) synthesized novel Zn(II) metal complexes derived from heterocyclic Schiff base ligands, including derivatives of chromenes. These complexes showed significant antimicrobial activity against various bacterial strains and fungi, suggesting potential therapeutic applications (Yamgar et al., 2014).

- Ukhov et al. (2021) synthesized a series of N-aryl-7-hydroxy-2-imino-2H-chromene-3-carboxamides, demonstrating that some of these compounds exhibited antimicrobial activity. This highlights the potential use of these compounds in developing new antimicrobial agents (Ukhov et al., 2021).

Synthesis and Catalytic Applications :

- Proença and Costa (2008) described a green chemistry approach for synthesizing new 2-imino-2H-chromene-3-carboxamides. Their method emphasizes high yield and atom economy, indicating the compound's potential in eco-friendly synthesis processes (Proença & Costa, 2008).

Photochromic Materials and Natural Product Synthesis :

- Rawat et al. (2006) explored the use of chromene chromium carbene complexes in synthesizing photochromic materials and biologically active natural products. This research underlines the compound's utility in creating materials with changing color properties and in pharmaceutical synthesis (Rawat et al., 2006).

Safety And Hazards

Future Directions

properties

IUPAC Name |

7-methoxy-N-phenyl-2-[4-(trifluoromethyl)phenyl]iminochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17F3N2O3/c1-31-19-12-7-15-13-20(22(30)28-17-5-3-2-4-6-17)23(32-21(15)14-19)29-18-10-8-16(9-11-18)24(25,26)27/h2-14H,1H3,(H,28,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTNKQZOHOJCJGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C(=NC3=CC=C(C=C3)C(F)(F)F)O2)C(=O)NC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17F3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-7-methoxy-N-phenyl-2-((4-(trifluoromethyl)phenyl)imino)-2H-chromene-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

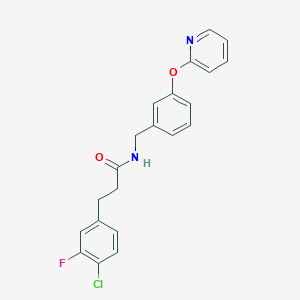

![(2E)-3-(2H-1,3-benzodioxol-5-yl)-1-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B3019026.png)

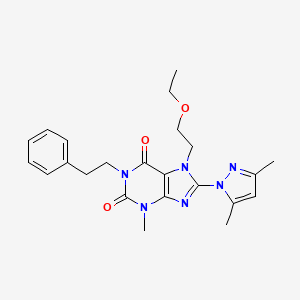

![Ethyl 6-isopropyl-2-(2-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B3019032.png)

![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B3019045.png)

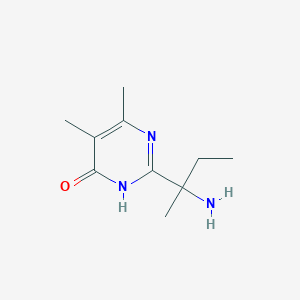

![N-[2-(1-ethyl-1H-benzimidazol-2-yl)ethyl]-2-methoxybenzamide](/img/structure/B3019046.png)